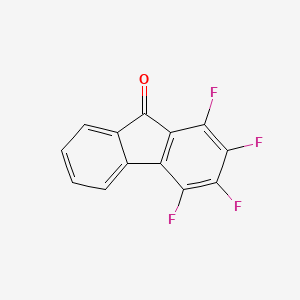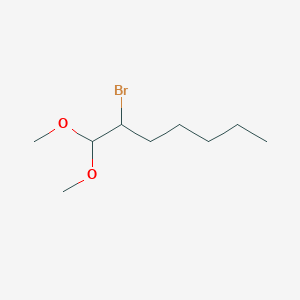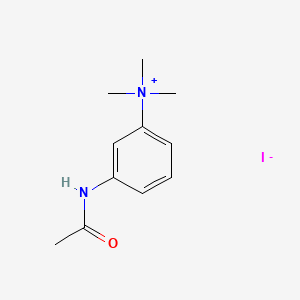
6-Phenyl-5,6-dihydro-4H-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that features a six-membered ring containing one nitrogen and one oxygen atom. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5,6-dihydro-4H-1,3-oxazine can be achieved through several methods. One common approach involves the condensation of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives . This reaction is typically carried out under mild conditions and can be regarded as a 1,4-dipolar addition reaction .
Another method involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . This approach allows for the efficient synthesis of 1,3-oxazines with high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce different functional groups onto the phenyl ring.
Applications De Recherche Scientifique
6-Phenyl-5,6-dihydro-4H-1,3-oxazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Phenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, certain derivatives of oxazine have been shown to inhibit reverse transcriptase in HIV-1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-phenyl-5,6-dihydro-4H-1,3-oxazine: This compound is structurally similar but contains a methyl group at the 2-position.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: This compound has multiple methyl groups and exhibits different chemical properties.
Uniqueness
6-Phenyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its phenyl group provides distinct reactivity and interaction with biological targets, making it valuable in various applications.
Propriétés
Numéro CAS |
13156-34-8 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
6-phenyl-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C10H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,8,10H,6-7H2 |
Clé InChI |
GDGONBKQNVWRBL-UHFFFAOYSA-N |
SMILES canonique |
C1CN=COC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



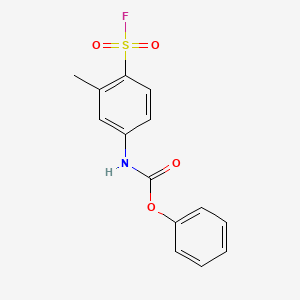
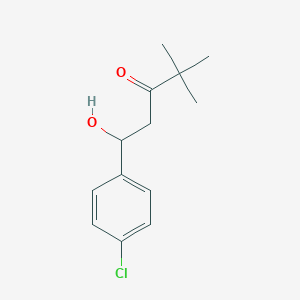
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
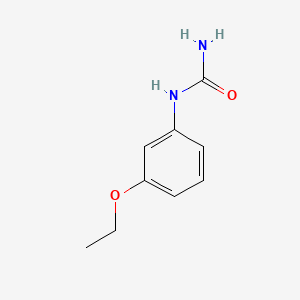
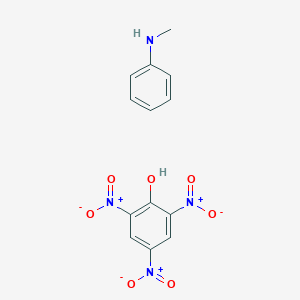
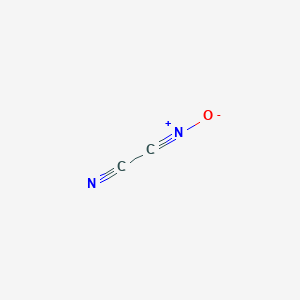
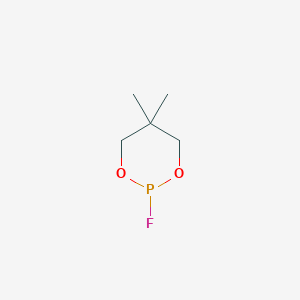
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

